molecular formula C10H12O5 B3051036 3,4-Furandimethanol, diacetate CAS No. 30614-73-4

3,4-Furandimethanol, diacetate

Cat. No.: B3051036
CAS No.: 30614-73-4
M. Wt: 212.2 g/mol
InChI Key: BNXMUMXYSWMXEC-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a furan ring substituted with two acetoxymethyl groups at the 3 and 4 positions. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Furandimethanol, diacetate can be synthesized through the reaction of furfural with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out in a Claisen flask, where acetic anhydride and sulfuric acid are mixed and cooled to 10°C. Furfural is then added slowly while maintaining the temperature between 10-20°C. After the addition is complete, the mixture is allowed to warm up to room temperature, and anhydrous sodium acetate is added to neutralize the sulfuric acid. The product is then distilled under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as cation-exchange resins can also be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3,4-Furandimethanol, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxymethyl groups to hydroxymethyl groups.

    Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3,4-furandicarboxylic acid.

    Reduction: Formation of 3,4-furandimethanol.

    Substitution: Formation of various substituted furans depending on the nucleophile used.

Scientific Research Applications

3,4-Furandimethanol, diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of resins, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,4-Furandimethanol, diacetate involves its interaction with molecular targets and pathways within biological systems. The acetoxymethyl groups can undergo hydrolysis to release acetic acid and form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .

Comparison with Similar Compounds

    3,4-Furandimethanol: Similar structure but lacks the acetoxymethyl groups.

    3,4-Furandicarboxylic acid: An oxidation product of 3,4-Furandimethanol, diacetate.

    2,5-Furandimethanol, diacetate: A structural isomer with acetoxymethyl groups at the 2 and 5 positions.

Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required .

Properties

IUPAC Name

[4-(acetyloxymethyl)furan-3-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-7(11)14-5-9-3-13-4-10(9)6-15-8(2)12/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMUMXYSWMXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=COC=C1COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184679
Record name 3,4-Furan-3,4-diyldimethyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30614-73-4
Record name 3,4-Furandimethanol, 3,4-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30614-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Furan-3,4-diyldimethyl diacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3, diacetate
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Record name 3,4-Furan-3,4-diyldimethyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184679
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Record name 3,4-furan-3,4-diyldimethyl diacetate
Source European Chemicals Agency (ECHA)
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Record name 3,4-FURAN-3,4-DIYLDIMETHYL DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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